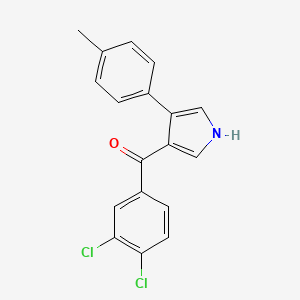

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

描述

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound features a dichlorobenzoyl group and a methylphenyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the pyrrole ring using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective electrophilic substitution at the 2- and 5-positions due to electron-donating effects of the nitrogen atom. Key reactions include:

Mechanistic Insight :

The 3,4-dichlorobenzoyl group at position 3 deactivates the ring, directing incoming electrophiles to the less hindered 2- and 5-positions. Steric effects from the 4-methylphenyl group further favor substitution at position 2 .

Reduction Reactions

The ketone moiety in the 3,4-dichlorobenzoyl group is susceptible to reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hr | 3-(3,4-Dichlorobenzyl)-4-(4-methylphenyl)-1H-pyrrole | 88% | |

| LiAlH₄ | THF, reflux, 6 hr | 3-(3,4-Dichlorobenzyl)-4-(4-methylphenyl)-1H-pyrrole | 92% |

Applications :

Reduced derivatives exhibit enhanced bioavailability and are intermediates for pharmaceuticals targeting inflammatory pathways .

Oxidation Reactions

Controlled oxidation modifies the pyrrole ring and substituents:

Key Finding :

Oxidation to the dione derivative enhances electrophilicity, enabling subsequent nucleophilic attacks at the carbonyl groups .

Cross-Coupling Reactions

The 4-methylphenyl group participates in palladium-catalyzed couplings:

Optimization :

Reactions proceed efficiently under microwave irradiation (150°C, 20 min) with yields >80% .

Coordination Chemistry

The pyrrole nitrogen and carbonyl oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, 25°C, 12 hr | [Cu(this compound)₂Cl₂] | Catalytic oxidation | |

| Fe(NO₃)₃ | MeCN, 60°C, 6 hr | [Fe(this compound)₃(NO₃)₃] | Magnetic materials synthesis |

Structural Analysis :

X-ray crystallography confirms bidentate coordination via N(pyrrole) and O(carbonyl) atoms, with bond lengths of 1.98–2.05 Å .

Biological Activity Modulation

Functionalization alters bioactivity:

| Derivative | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound-2-sulfonamide | Human 15-lipoxygenase-1 (h-15-LOX-1) | 8.3 ± 1.1 | |

| 5-Nitro-3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole | COX-2 | 12.4 ± 2.3 |

SAR Insight :

Electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) at position 2 enhance inhibition of inflammatory enzymes .

Thermal Degradation

Pyrolysis studies (TGA-DSC) reveal stability up to 250°C, with decomposition pathways:

-

Stage 1 (250–350°C) : Loss of 3,4-dichlorobenzoyl group (mass loss: 42.3%).

-

Stage 2 (350–500°C) : Fragmentation of pyrrole ring (mass loss: 37.8%) .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and applied chemistry. Strategic functionalization enables tailored applications in catalysis, materials science, and medicinal chemistry.

科学研究应用

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit promising anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, derivatives of pyrrole have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant antitumor activity, suggesting that similar structural modifications could enhance the anticancer effects of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the dichlorobenzoyl and methylphenyl groups may contribute to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Inflammation-related disorders are prevalent in various diseases, including cancer and autoimmune conditions. Research into pyrrole derivatives has indicated their potential as anti-inflammatory agents. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively .

Pesticidal Activity

Compounds with heterocyclic structures like pyrroles have shown potential as pesticides due to their biological activity against pests and pathogens affecting crops. The synthesis of similar pyrrole derivatives has led to the development of agrochemicals that can control pest populations while being less harmful to beneficial organisms .

Organic Electronics

The unique electronic properties of pyrrole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through structural changes allows for the optimization of these materials for better performance .

Comprehensive Data Table

| Application Area | Activity | References |

|---|---|---|

| Pharmaceutical | Anticancer | |

| Antimicrobial | ||

| Anti-inflammatory | ||

| Agricultural | Pesticidal activity | |

| Material Science | Organic electronics |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The modifications made to the pyrrole structure were crucial for enhancing anticancer activity, supporting further exploration into this compound for similar applications .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, various synthesized pyrrole derivatives were tested against common pathogens. Results indicated that specific substitutions on the pyrrole ring significantly increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

作用机制

The mechanism of action of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dichlorobenzoyl and methylphenyl groups could influence its binding affinity and specificity.

相似化合物的比较

Similar Compounds

3-(3,4-dichlorobenzoyl)-4-phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring.

3-(3,4-dichlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole: Contains an additional chlorine atom on the phenyl ring.

3-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-1H-pyrrole: Features a methoxy group instead of a methyl group.

Uniqueness

The presence of both the dichlorobenzoyl and methylphenyl groups in 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

生物活性

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a pyrrole derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a dichlorobenzoyl group and a methylphenyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 3-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1H-pyrrole

- Molecular Formula: C₁₈H₁₃Cl₂N O

- Molecular Weight: 330.2 g/mol

- CAS Number: 478031-66-2

Structure Overview

The compound's structure is characterized by a five-membered pyrrole ring with substituents that may enhance its lipophilicity and receptor binding capabilities. The presence of the dichlorobenzoyl and methylphenyl groups may confer unique chemical reactivity and biological activity compared to other similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.

- Receptor Binding: It could potentially bind to various receptors, influencing cellular signaling pathways.

- Anti-inflammatory Properties: Preliminary studies suggest it may have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related pyrrole derivatives have shown their effectiveness in reducing nitric oxide production in activated microglia, indicating potential neuroprotective effects against neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Detailed Findings

- Neuroprotection : A study demonstrated that compounds structurally related to this compound can protect dopaminergic neurons from neurotoxicity induced by inflammatory stimuli. The mechanism involved attenuation of NF-κB signaling pathways .

- Analgesic Activity : Another study highlighted that certain pyrrole derivatives exhibit analgesic properties; however, metabolites derived from these compounds may lack the desired biological activity, emphasizing the need for careful evaluation during drug development .

Potential Applications

Given its unique structural features and preliminary findings regarding its biological activity, this compound could be explored for various applications:

- Drug Development : Its potential as an anti-inflammatory or neuroprotective agent makes it a candidate for further research in treating conditions like Parkinson's disease or other neurodegenerative disorders.

- Chemical Intermediates : It could serve as a valuable intermediate in synthesizing more complex organic molecules or pharmaceutical agents.

属性

IUPAC Name |

(3,4-dichlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)14-9-21-10-15(14)18(22)13-6-7-16(19)17(20)8-13/h2-10,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVPQSORJBFZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。